Terrestribisamide

Übersicht

Beschreibung

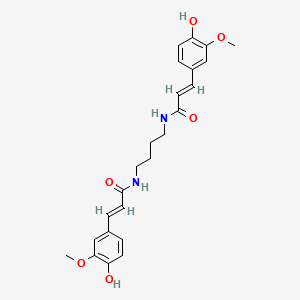

Terrestribisamide is a chemical compound with the molecular formula C24H28N2O6. It is known for its unique structure, which includes two ferulic acid moieties linked by a butane chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis-ferulamidobutane typically involves the reaction of ferulic acid with a butane diamine under specific conditions. The reaction is carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

While detailed industrial production methods for bis-ferulamidobutane are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Hydrolysis

Terrestribisamide, like other amides, can undergo hydrolysis, breaking it down into simpler components in the presence of water. The hydrolysis reaction involves the addition of water across the amide bond, resulting in a carboxylic acid and an amine. The reaction rate can be influenced by factors such as temperature, pH, and the presence of catalysts.

Oxidation

This compound can undergo oxidation, which alters its functional groups and potentially enhances its biological activity. Common oxidizing agents include hydrogen peroxide and potassium permanganate . Oxidation reactions may yield hydroxylated derivatives or other oxidized products, depending on the specific conditions and reagents used.

Reduction

Reduction reactions can modify the structure of this compound, affecting its reactivity and interactions with other molecules. Reducing agents like sodium borohydride or lithium aluminum hydride can be employed. Reduction could lead to deoxygenated compounds or modifications of the amide bonds.

Substitution

This compound can undergo substitution reactions, introducing new functional groups and potentially altering its properties and applications. Halogens and alkylating agents can serve as substitution reagents. These reactions can modify the chemical properties of the compound, potentially leading to new derivatives with altered biological activities.

Reaction with Glycolate Oxidase (GOX)

Research on Tribulus terrestris (TT) has shown that its components can inhibit glycolate oxidase (GOX) . Although this compound is sourced from Peltophorum pterocarpum, understanding enzyme inhibition mechanisms could be relevant if this compound is studied for similar biological activities.

Antimicrobial Activity

Peltophorum pterocarpum has shown antimicrobial activity against various pathogens.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

These findings suggest the compound may have potential as a natural preservative or therapeutic agent against infections caused by these microorganisms.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Terrestribisamide exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Bacterial Inhibition : Research indicates that this compound can effectively inhibit the growth of both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival .

- Fungal Activity : The compound has also shown antifungal effects, particularly against strains of Candida and Aspergillus. Its application in treating fungal infections could provide an alternative to conventional antifungal therapies .

Antioxidant Effects

The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : this compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase, thereby protecting cells from oxidative damage .

Anticancer Potential

Emerging research suggests that this compound possesses anticancer properties. It has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells.

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound's ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis makes it a promising candidate for cancer therapy .

- Case Studies : Notable case studies indicate that treatment with this compound resulted in significant tumor size reduction in animal models, supporting its potential use as an adjunct therapy in cancer treatment .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic contexts.

- Signaling Pathways : this compound has been linked to the modulation of several important signaling pathways, including the MAPK/ERK pathway and NF-κB signaling. These pathways are critical for regulating inflammation, cell survival, and apoptosis .

- Cell Cycle Arrest : Studies show that this compound can induce cell cycle arrest at the G1 phase in cancer cells, leading to reduced cell proliferation .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for various applications in drug development:

- Antibiotic Development : The compound could be further explored as a lead compound for developing new antibiotics, especially against resistant strains of bacteria.

- Cancer Therapeutics : Its anticancer properties suggest potential applications in formulating new cancer treatments or enhancing existing therapies.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of bis-ferulamidobutane is primarily attributed to its antioxidant properties. The ferulic acid moieties can scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Diferuloylputrescine: Similar structure with putrescine instead of butane as the linking chain.

Bis-chalcones: Compounds with two chalcone moieties linked by a central chain.

Uniqueness

Terrestribisamide is unique due to its specific combination of ferulic acid moieties and a butane linker, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced antioxidant and therapeutic potential .

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-31-21-15-17(5-9-19(21)27)7-11-23(29)25-13-3-4-14-26-24(30)12-8-18-6-10-20(28)22(16-18)32-2/h5-12,15-16,27-28H,3-4,13-14H2,1-2H3,(H,25,29)(H,26,30)/b11-7+,12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEMZHJQHCVLFI-MKICQXMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238359 | |

| Record name | Bis-ferulamidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42369-86-8, 91000-13-4 | |

| Record name | N,N'-Diferuloylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042369868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis-ferulamidobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091000134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis-ferulamidobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-FERULAMIDOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576NVQ5724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diferuloylputrescine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.